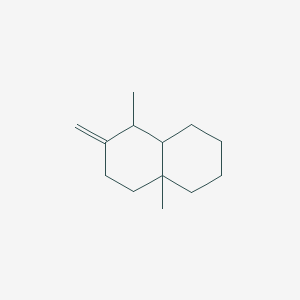
3-Benzylidene-2-phenylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylidene-2-phenylpiperidine is a compound belonging to the piperidine class, which is a six-membered heterocyclic system containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
The synthesis of 3-Benzylidene-2-phenylpiperidine typically involves the condensation of benzaldehyde with 2-phenylpiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Benzylidene-2-phenylpiperidine undergoes various chemical reactions, including:
Scientific Research Applications
3-Benzylidene-2-phenylpiperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Benzylidene-2-phenylpiperidine involves its interaction with molecular targets such as enzymes or receptors. For instance, it may bind to DNA via intercalation, disrupting the replication process and exhibiting anticancer effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
3-Benzylidene-2-phenylpiperidine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its anticancer and anti-inflammatory activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Exhibits antimalarial and anticancer activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
92236-92-5 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
3-benzylidene-2-phenylpiperidine |
InChI |
InChI=1S/C18H19N/c1-3-8-15(9-4-1)14-17-12-7-13-19-18(17)16-10-5-2-6-11-16/h1-6,8-11,14,18-19H,7,12-13H2 |
InChI Key |
SPPCCEJTPZFOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(NC1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


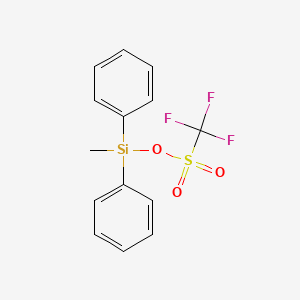
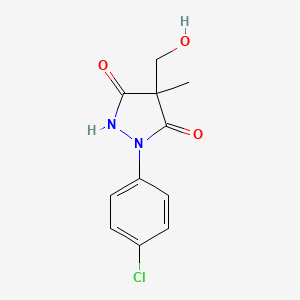
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
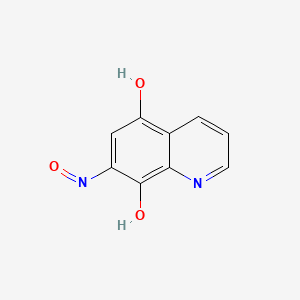
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
![9H-Carbazole, 3-chloro-9-[(ethenyloxy)methyl]-](/img/structure/B14358574.png)
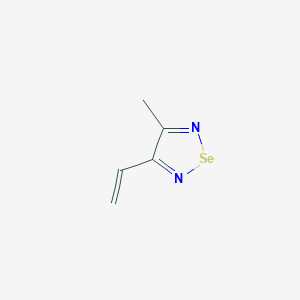
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
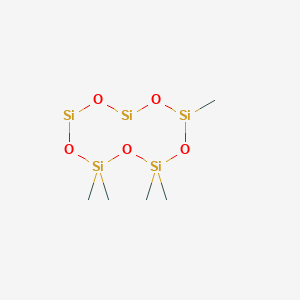
![6-[(4-Propoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14358595.png)
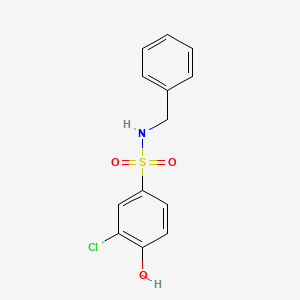
![[Nitroso(1-phenylpropan-2-yl)amino]acetic acid](/img/structure/B14358616.png)
![1,8a-Dihydro-2H-[1,2,4]oxadiazolo[2,3-a]pyridin-2-one](/img/structure/B14358631.png)
